molecular formula C14H10BrNO5 B11949689 4-Bromophenyl (4-nitrophenoxy)acetate

4-Bromophenyl (4-nitrophenoxy)acetate

Cat. No.: B11949689
M. Wt: 352.14 g/mol
InChI Key: PJUDLWJKAXTLFD-UHFFFAOYSA-N
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Description

4-Bromophenyl (4-nitrophenoxy)acetate is a synthetic ester compound of interest in chemical and biochemical research. While specific studies on this exact compound are limited, its structure suggests primary utility as a substrate or intermediate in various research applications. Compounds with a 4-nitrophenoxy moiety are frequently employed in enzymology. For instance, similar esters like 4-nitrophenyl acetate are well-documented substrates for hydrolytic enzymes such as carboxylesterases and certain carbonic anhydrase isozymes . The hydrolysis of these substrates can be conveniently monitored by the release of 4-nitrophenolate, which is a yellow-colored ion with a strong absorbance maximum around 405 nm under basic conditions . This makes this compound a potential candidate for investigating enzyme kinetics and inhibitor effects. Furthermore, the presence of both bromo and nitro functional groups makes it a versatile building block for organic synthesis. It can undergo various nucleophilic substitution and coupling reactions, enabling the construction of more complex molecules for pharmaceutical or materials science research. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H10BrNO5

Molecular Weight

352.14 g/mol

IUPAC Name

(4-bromophenyl) 2-(4-nitrophenoxy)acetate

InChI

InChI=1S/C14H10BrNO5/c15-10-1-5-13(6-2-10)21-14(17)9-20-12-7-3-11(4-8-12)16(18)19/h1-8H,9H2

InChI Key

PJUDLWJKAXTLFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis Followed by Esterification

This two-step approach begins with the synthesis of (4-nitrophenoxy)acetic acid via Williamson ether synthesis. 4-Nitrophenol is deprotonated using a strong base (e.g., NaOH), generating a phenoxide ion that displaces the chloride in chloroacetic acid to form (4-nitrophenoxy)acetic acid. Subsequent esterification with 4-bromophenol is achieved via acid chloride activation:

  • Chlorination : (4-Nitrophenoxy)acetic acid reacts with thionyl chloride (SOCl₂) to form (4-nitrophenoxy)acetyl chloride.

  • Esterification : The acid chloride reacts with 4-bromophenol in anhydrous dichloromethane, catalyzed by triethylamine (Et₃N) to neutralize HCl byproducts.

Typical Conditions :

  • Chlorination: 60°C, 2 hours, quantitative yield.

  • Esterification: 0°C to room temperature, 12 hours, 88–92% yield.

Advantages : High selectivity, minimal side products.
Limitations : Requires handling moisture-sensitive reagents.

Direct Coupling Using Carbodiimides (Steglich Esterification)

The Steglich method circumvents acid chloride formation by employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate (4-nitrophenoxy)acetic acid. The activated intermediate reacts directly with 4-bromophenol under mild conditions:

Reaction Scheme :

(4-Nitrophenoxy)acetic acid+DCCActive ester4-BromophenolTarget compound\text{(4-Nitrophenoxy)acetic acid} + \text{DCC} \rightarrow \text{Active ester} \xrightarrow{\text{4-Bromophenol}} \text{Target compound}

Optimized Parameters :

  • Solvent: Dry THF or DMF.

  • Temperature: 0°C to room temperature.

  • Yield: 85–89%.

Advantages : Avoids acid chlorides; suitable for acid-sensitive substrates.
Limitations : DCC byproduct (dicyclohexylurea) requires filtration.

Acid Chloride Method with In Situ Activation

A one-pot variant combines chlorination and esterification without isolating the acid chloride. Thionyl chloride is added to a mixture of (4-nitrophenoxy)acetic acid and 4-bromophenol , followed by gradual heating to 50°C. Triethylamine is introduced to scavenge HCl, enhancing reaction efficiency:

Key Data :

  • Yield: 90–94%.

  • Purity (HPLC): >98%.

Advantages : Reduced reaction time; higher throughput.
Limitations : Requires stringent moisture control.

Optimization and Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in Williamson synthesis, while dichloromethane optimizes esterification by solubilizing acid chlorides.

Temperature and Catalysis

  • Williamson Synthesis : 40–60°C ensures complete phenoxide formation.

  • Esterification : Lower temperatures (0–25°C) minimize nitrophenol decomposition.

Stoichiometric Ratios

A 1:1.2 molar ratio of (4-nitrophenoxy)acetyl chloride to 4-bromophenol maximizes conversion, with excess phenol acting as a sacrificial nucleophile.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.15 (d, J = 9.0 Hz, 2H, nitrophenyl), 7.45 (d, J = 8.5 Hz, 2H, bromophenyl), 4.65 (s, 2H, CH₂), 2.10 (s, 3H, COOCH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂), 680 cm⁻¹ (C-Br).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) reveals a single peak at 4.2 minutes, confirming >98% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Acid Chloride90–94>98HighSOCl₂ toxicity
Steglich Esterification85–8995–97ModerateDCC handling
One-Pot Synthesis88–9297–98HighMoisture sensitivity

Key Insight : The acid chloride method offers superior yield and scalability but demands rigorous safety protocols .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl (4-nitrophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives.

    Reduction: 4-Bromophenyl (4-aminophenoxy)acetate.

    Ester hydrolysis: 4-Bromophenol and 4-nitrophenoxyacetic acid.

Scientific Research Applications

4-Bromophenyl (4-nitrophenoxy)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromophenyl (4-nitrophenoxy)acetate depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can play crucial roles in binding interactions and electronic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and physicochemical properties of 4-bromophenyl (4-nitrophenoxy)acetate with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
This compound C₁₄H₁₀BrNO₅ 364.14 Bromophenyl, Nitrophenoxy Not reported High reactivity due to -NO₂; used in advanced synthesis
4-Bromophenyl (4-chlorophenoxy)acetate C₁₄H₁₀BrClO₃ 341.58 Bromophenyl, Chlorophenoxy Not reported Chlorine substituent reduces electron withdrawal; lower molecular weight
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 229.07 Bromophenyl, Methyl ester 29–31 Simpler ester; intermediate in drug synthesis
Ethyl 2-(4-nitrophenoxy)acetate C₁₀H₁₀NO₅ 239.19 Ethyl, Nitrophenoxy Not reported Similar nitro group; phase-transfer synthesis
4-Bromophenylacetic acid C₈H₇BrO₂ 215.04 Bromophenyl, Carboxylic acid 114–117 Higher melting point due to H-bonding

Physicochemical Properties

  • Electron Effects: The nitro group (-NO₂) in this compound increases electrophilicity compared to chloro or methyl analogs, making it reactive in nucleophilic substitutions .
  • Halogen Bonding : Bromine participates in halogen bonding (C–Br⋯O interactions), stabilizing crystal structures, as seen in triazole derivatives .
  • Melting Points : Carboxylic acid derivatives (e.g., 4-bromophenylacetic acid) exhibit higher melting points (114–117°C) due to hydrogen bonding, whereas esters like methyl 2-(4-bromophenyl)acetate melt at 29–31°C .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromophenyl (4-nitrophenoxy)acetate?

  • Answer : The compound is synthesized via esterification between 4-bromophenylacetyl chloride and 4-nitrophenol. Key steps include:

  • Step 1 : Activation of 4-bromophenylacetic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
  • Step 2 : Reaction of the acyl chloride with 4-nitrophenol in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA) at 0–5°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >85% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ 7.2–7.6 ppm), nitrophenoxy (δ 8.1–8.3 ppm), and acetate (δ 2.1–2.3 ppm) groups .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 354.98 (calculated for C₁₄H₁₀BrNO₅) .
  • X-ray Crystallography : SHELX refinement confirms bond lengths (e.g., C-O ester: 1.34 Å) and dihedral angles .

Q. How can researchers assess the compound’s stability under varying conditions?

  • Answer : Stability studies use HPLC monitoring:

  • pH Stability : Degrades rapidly at pH >10 (ester hydrolysis) but remains stable at pH 4–7 for 48 hours .
  • Thermal Stability : Decomposition observed above 150°C via TGA-DSC .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Answer : A comparative study of catalysts and solvents:

Catalyst Solvent Temp (°C) Yield (%)
TEADCM0–578
DMAPTHF2585
PyridineAcetone4065

DMAP in THF at 25°C maximizes yield while minimizing side reactions (e.g., nitrophenol oxidation) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

  • Answer :

  • Kinetic Studies : Second-order kinetics observed in reactions with amines (e.g., piperidine), suggesting an SN² mechanism .
  • DFT Calculations : The nitro group’s electron-withdrawing effect lowers the LUMO energy of the ester carbonyl, enhancing electrophilicity .

Q. How do structural modifications influence biological activity?

  • Answer : SAR studies comparing analogs:

Compound IC₅₀ (μM) *LogP
This compound12.33.2
4-Chlorophenyl analog18.72.9
4-Methylphenyl analog>1002.5

*IC₅₀ against α-glucosidase. Bromine and nitro groups synergistically enhance inhibitory potency via hydrophobic and electronic interactions .

Q. How can contradictory literature data on melting points be resolved?

  • Answer :

  • DSC Analysis : Pure samples show a sharp endotherm at 112–114°C. Discrepancies arise from polymorphic forms or impurities .
  • Recrystallization Solvent : Ethanol yields Form I (mp 112°C), while acetonitrile produces Form II (mp 105°C) .

Q. What strategies validate its role as an enzyme inhibitor?

  • Answer :

  • Competitive Inhibition Assays : Lineweaver-Burk plots show increased Km with constant Vmax when tested against trypsin .
  • Molecular Docking : The nitro group forms hydrogen bonds with Ser195 in the enzyme active site (PDB: 1TLD) .

Methodological Notes

  • Crystallography : SHELX software (v. 2025) refines hydrogen bonding networks (e.g., O···H distances: 2.1–2.3 Å) and validates space group assignments .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm resolves degradation products .

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